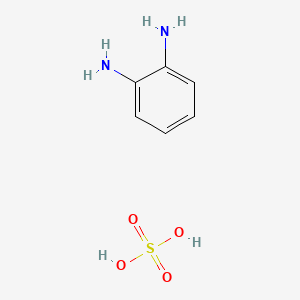
3-(4-Bromo-2-fluorophenoxy)piperidine
Vue d'ensemble
Description
3-(4-Bromo-2-fluorophenoxy)piperidine, also known as 3-BF-PIP, is a synthetic compound that is widely used in scientific research, especially in the fields of organic chemistry and biochemistry. It is a fluorinated piperidine derivative that has been used in a variety of laboratory experiments, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the development of new drugs and therapies.
Applications De Recherche Scientifique
Pharmacology: Drug Development
3-(4-Bromo-2-fluorophenoxy)piperidine: is a valuable compound in pharmacology, particularly in the development of new drugs. Its structure is often found in molecules designed for central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier. It can serve as a building block in the synthesis of potential antipsychotic or antidepressant agents .
Material Science: Advanced Polymer Synthesis
In material science, this compound can be utilized to create novel polymers with specific properties. For instance, incorporating 3-(4-Bromo-2-fluorophenoxy)piperidine into a polymer backbone could result in materials with enhanced thermal stability and chemical resistance, useful in high-performance industrial applications .
Chemical Synthesis: Catalysts and Reagents
The compound’s reactive bromo and fluoro groups make it an excellent candidate for use in chemical synthesis as a catalyst or reagent. It can facilitate various organic transformations, including coupling reactions that are pivotal in constructing complex molecules .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 3-(4-Bromo-2-fluorophenoxy)piperidine can be employed in enzyme inhibition studies. Its structure allows it to bind to active sites of certain enzymes, thereby helping in the study of enzyme kinetics and the development of enzyme inhibitors .
Medical Research: Diagnostic Imaging
This compound may have applications in medical research, particularly in diagnostic imaging. Modified derivatives of 3-(4-Bromo-2-fluorophenoxy)piperidine could be used as contrast agents in imaging techniques like MRI or PET scans, aiding in the diagnosis of various health conditions .
Industrial Applications: Process Optimization
In an industrial context, 3-(4-Bromo-2-fluorophenoxy)piperidine can be used to optimize manufacturing processes. Its incorporation into synthetic pathways can streamline the production of fine chemicals, reducing steps and improving yields .
Propriétés
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBKYIDBCZAEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)










![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)
